4-(4-Fluorophenyl)furan-2-boronic acid pinacol ester
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Overview
Description
4-(4-Fluorophenyl)furan-2-boronic acid pinacol ester is an organoboron compound with the molecular formula C16H18BFO3. It is a boronic ester derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable building block in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)furan-2-boronic acid pinacol ester typically involves the reaction of 4-(4-fluorophenyl)furan-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of boronic esters .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)furan-2-boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . This compound can also participate in protodeboronation reactions, where the boronic ester group is replaced by a hydrogen atom .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Protodeboronation: Radical initiators and hydrogen sources are used under mild conditions.
Major Products
The major products formed from these reactions include biaryl compounds in the case of Suzuki-Miyaura coupling and substituted furans in the case of protodeboronation .
Scientific Research Applications
4-(4-Fluorophenyl)furan-2-boronic acid pinacol ester is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)furan-2-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . In protodeboronation reactions, the boronic ester undergoes a radical-mediated process, leading to the replacement of the boronic ester group with a hydrogen atom .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluorophenyl)furan-2-boronic acid pinacol ester
- 4-Carboxy-2-fluorophenylboronic acid pinacol ester
- 3-Fluoro-4-pyridineboronic acid pinacol ester
Uniqueness
4-(4-Fluorophenyl)furan-2-boronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in selective cross-coupling reactions and other synthetic applications where precise control over reactivity is required .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BFO3/c1-15(2)16(3,4)21-17(20-15)14-9-12(10-19-14)11-5-7-13(18)8-6-11/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPVOIPGHVCTHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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